N,N-Didesmethyldoxylamine: Structural Characterization, Metabolic Pathways, and Analytical Methodologies in Pharmacokinetics
N,N-Didesmethyldoxylamine: Structural Characterization, Metabolic Pathways, and Analytical Methodologies in Pharmacokinetics
Executive Summary
N,N-Didesmethyldoxylamine is a critical secondary amine metabolite of doxylamine, a widely utilized first-generation ethanolamine-class H1 antihistamine[1]. While the parent drug is globally prescribed for insomnia, allergic rhinitis, and—in combination with pyridoxine—nausea and vomiting of pregnancy[2][3], its pharmacokinetic profiling relies heavily on the quantification of its metabolites. As drug development professionals and clinical toxicologists increasingly demand high-specificity biomarker tracking, understanding the chemical structure, hepatic biotransformation, and analytical quantification of N,N-Didesmethyldoxylamine has become essential. This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, metabolic causality, and a self-validating analytical protocol for its quantification.
Chemical Identity & Structural Properties
Doxylamine is metabolized through sequential N-demethylation[3]. The parent compound possesses a terminal tertiary amine (N,N-dimethyl). The loss of one methyl group yields N-desmethyldoxylamine, and the subsequent loss of the second methyl group yields the primary amine, N,N-Didesmethyldoxylamine[2].
Structurally, N,N-Didesmethyldoxylamine retains the core diaryl ether structure—a phenyl ring and a pyridine ring attached to an ethoxy linker—but features a terminal primary amine. This structural alteration significantly impacts its lipophilicity, receptor binding affinity, and renal clearance rates[4].
Table 1: Physicochemical Properties of N,N-Didesmethyldoxylamine
| Property | Value | Clinical / Analytical Significance |
| Chemical Name | 2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine | Defines the core pharmacophore shared with the parent drug[5]. |
| CAS Number | 78868-04-9 | Primary identifier for reference standard procurement[6][7]. |
| Molecular Formula | C15H18N2O | Indicates the loss of two CH2 units (28 Da) from doxylamine[5][7]. |
| Molecular Weight | 242.32 g/mol | Crucial for calculating precursor ion mass (m/z[M+H]+ = 243.3) in MS[7]. |
| Parent Compound | Doxylamine (CAS 469-21-6) | Establishes the metabolic origin[2]. |
Metabolic Pathway & Pharmacokinetics (Mechanistic Insights)
The biotransformation of doxylamine into N,N-Didesmethyldoxylamine is primarily mediated by the hepatic cytochrome P450 (CYP450) system, specifically the isoenzymes CYP2D6, CYP1A2, and CYP2C9[2].
Causality of Metabolic Clearance: The parent drug, doxylamine, exhibits an elimination half-life of approximately 10 to 12.5 hours[2][4]. Because doxylamine is highly lipophilic, it readily crosses the blood-brain barrier, causing its characteristic sedative effects[2]. To facilitate excretion, the hepatic CYP450 enzymes perform N-dealkylation. Stripping the methyl groups increases the polarity of the molecule. Consequently, N,N-Didesmethyldoxylamine is highly water-soluble and is predominantly excreted by the kidneys into the urine[3][4]. Tracking this specific metabolite allows pharmacokineticists to evaluate the efficacy of CYP2D6/CYP1A2 extensive vs. poor metabolizers in clinical trials.
Hepatic CYP450-mediated sequential N-demethylation of doxylamine to its didesmethyl metabolite.
Toxicological Significance & Clinical Biomarking
In acute overdose scenarios, doxylamine toxicity presents with severe anticholinergic toxidrome, seizures, and delayed rhabdomyolysis[1].
The Immunoassay Interference Dilemma: A critical challenge in clinical toxicology is that high concentrations of doxylamine and its metabolites (including N,N-Didesmethyldoxylamine) can cause false-positive results for methadone and phencyclidine (PCP) on standard immunoassay-based urine drug screens[1]. Mechanistic Cause: Immunoassays rely on spatial epitope recognition. The diaryl ether conformation of doxylamine metabolites structurally mimics the pharmacophores recognized by methadone/PCP antibodies. Solution: To prevent misdiagnosis in emergency settings, toxicologists must bypass immunoassays and utilize highly specific chromatographic methods (GC-MS or LC-MS/MS) that isolate N,N-Didesmethyldoxylamine based on its exact mass and retention time[1].
Analytical Methodologies: LC-MS/MS Protocol for Quantification
To accurately quantify N,N-Didesmethyldoxylamine in biological matrices (plasma or urine), a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required.
Why this protocol is self-validating: By incorporating a stable isotope-labeled internal standard (SIL-IS), specifically N,N-Didesmethyldoxylamine-d5 (CAS 78868-04-9 unlabeled equivalent)[6], the assay inherently corrects for matrix effects (ion suppression/enhancement) and extraction recovery losses. The ratio of the analyte peak area to the IS peak area remains constant regardless of minor volumetric errors during sample prep.
Step-by-Step Methodology
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Sample Preparation & Internal Standard Spiking:
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Aliquot 100 µL of biological sample (plasma or urine) into a microcentrifuge tube.
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Spike with 10 µL of N,N-Didesmethyldoxylamine-d5 internal standard (working solution at 100 ng/mL).
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Rationale: Adding the deuterated standard at the very first step ensures that any subsequent degradation or extraction loss affects the analyte and the IS equally, preserving the quantitative ratio.
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Protein Precipitation / Liquid-Liquid Extraction (LLE):
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Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.
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Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to an autosampler vial.
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Chromatographic Separation (LC):
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Column: C18 Reverse-Phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: Run a gradient from 5% B to 95% B over 4 minutes.
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Rationale: The gradient ensures that the highly polar N,N-Didesmethyldoxylamine elutes cleanly away from endogenous matrix phospholipids, preventing ion suppression in the mass spectrometer.
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Tandem Mass Spectrometry (MS/MS):
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Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
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Analyte Transition (N,N-Didesmethyldoxylamine): Monitor the precursor-to-product ion transition of m/z 243.3 → m/z 167.1 (cleavage of the ether bond yielding the diaryl cation).
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IS Transition (N,N-Didesmethyldoxylamine-d5): Monitor m/z 248.3 → m/z 172.1.
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Data Analysis:
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Construct a calibration curve using the peak area ratio (Analyte/IS) against known spiked concentrations. The linear regression (
) validates the dynamic range of the assay.
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Self-validating LC-MS/MS analytical workflow utilizing a deuterated internal standard.
References
-
Doxylamine - Wikipedia Source: Wikipedia URL:[Link]
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Doxylamine: uses, dosing, warnings, adverse events, interactions Source: MedCentral URL:[Link]
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Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone Source: National Institutes of Health (PMC) URL:[Link]
-
Doxylamine succinate, Pyridoxine hydrochloride Delayed release Tablets (Product Monograph) Source: Health Canada (HRES) URL:[Link]
-
N,N-Didesmethyldoxylamine | CAS No- 78868-04-9 Source: GLP Pharma Standards URL:[Link]
Sources
- 1. Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxylamine - Wikipedia [en.wikipedia.org]
- 3. medcentral.com [medcentral.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. glppharmastandards.com [glppharmastandards.com]
- 6. N,N-Didesmethyldoxylamine-d5 | CAS 78868-04-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. N,N-DidesMethyl DoxylaMine | 78868-04-9 [chemicalbook.com]

